Cas no 105854-65-7 (1-Cyclohexene-1-carboxaldehyde, 2-chloro-5,5-dimethyl-)

1-Cyclohexene-1-carboxaldehyde, 2-chloro-5,5-dimethyl-, is a specialized organic compound featuring a cyclohexene ring substituted with a formyl group at the 1-position and a chloro group at the 2-position, along with two methyl groups at the 5-position. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the preparation of fine chemicals and pharmaceuticals. The presence of both aldehyde and chloro functionalities allows for versatile derivatization, enabling applications in cross-coupling reactions, nucleophilic substitutions, and cyclization processes. Its stability under controlled conditions makes it a practical choice for synthetic workflows requiring precise functional group manipulation.
1-Cyclohexene-1-carboxaldehyde, 2-chloro-5,5-dimethyl- structure
105854-65-7 structure
Product Name:1-Cyclohexene-1-carboxaldehyde, 2-chloro-5,5-dimethyl-
CAS No:105854-65-7
MF:C9H13ClO
MW:172.651921987534
MDL:MFCD24135359
CID:1166169
PubChem ID:13742406
Update Time:2025-06-13

1-Cyclohexene-1-carboxaldehyde, 2-chloro-5,5-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclohexene-1-carboxaldehyde, 2-chloro-5,5-dimethyl-
    • 2-CHLORO-5,5-DIMETHYLCYCLOHEX-1-ENECARBALDEHYDE
    • AC9863
    • DB-377165
    • 2-chloro-5,5-dimethylcyclohexene-1-carbaldehyde
    • SCHEMBL1567169
    • MFCD24135359
    • 2-chloro-5,5-dimethylcyclohex-1-ene-1-carbaldehyde
    • SY264209
    • 2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde
    • 2-chloro-5,5-dimethylcyclohex-1-enecarboxaldehyde
    • AKOS020183605
    • MINMDMBMSALMKL-UHFFFAOYSA-N
    • 2-Chloro-5,5-dimethyl-1-cyclohexene-1-carboxaldehyde
    • 105854-65-7
    • MDL: MFCD24135359
    • Inchi: 1S/C9H13ClO/c1-9(2)4-3-8(10)7(5-9)6-11/h6H,3-5H2,1-2H3
    • InChI Key: MINMDMBMSALMKL-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)CC(C)(C)CC1

Computed Properties

  • Exact Mass: 172.06559
  • Monoisotopic Mass: 172.0654927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

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1-Cyclohexene-1-carboxaldehyde, 2-chloro-5,5-dimethyl- Related Literature

Additional information on 1-Cyclohexene-1-carboxaldehyde, 2-chloro-5,5-dimethyl-

Introduction to 1-Cyclohexene-1-carboxaldehyde, 2-chloro-5,5-dimethyl- (CAS No. 105854-65-7)

1-Cyclohexene-1-carboxaldehyde, 2-chloro-5,5-dimethyl- is a significant compound in the field of organic synthesis and pharmaceutical chemistry. This compound, identified by its CAS number 105854-65-7, has garnered attention due to its unique structural properties and potential applications in the development of novel chemical entities. The presence of both aldehyde and chloro substituents in its molecular structure makes it a versatile intermediate for various synthetic pathways.

The compound's structure consists of a cyclohexene backbone, which is a common motif in many natural and synthetic products. The aldehyde group at the 1-position and the chloro substituents at the 2- and 5,5-positions contribute to its reactivity and make it a valuable building block in organic synthesis. Specifically, the aldehyde functionality allows for further derivatization through condensation reactions, while the chloro groups can participate in nucleophilic substitution reactions, enabling the construction of more complex molecules.

In recent years, there has been growing interest in the development of new methodologies for constructing complex molecular frameworks efficiently. The compound 1-Cyclohexene-1-carboxaldehyde, 2-chloro-5,5-dimethyl-, CAS No. 105854-65-7, has been explored as a key intermediate in several synthetic strategies. For instance, it has been utilized in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals. The ability to introduce diverse functional groups into the cyclohexene core makes this compound particularly useful for generating structurally diverse libraries.

One of the most notable applications of this compound is in the field of drug discovery. The structural features of 1-Cyclohexene-1-carboxaldehyde, 2-chloro-5,5-dimethyl-, CAS No. 105854-65-7, allow for its incorporation into drug-like molecules through various chemical transformations. Researchers have leveraged its reactivity to develop novel analogs with potential therapeutic activity. For example, derivatives of this compound have been investigated for their biological properties, including antimicrobial and anti-inflammatory effects. These studies highlight the importance of this intermediate in medicinal chemistry.

The synthesis of 1-Cyclohexene-1-carboxaldehyde, 2-chloro-5,5-dimethyl-, CAS No. 105854-65-7, involves multi-step organic reactions that showcase modern synthetic techniques. Advanced catalytic methods have been employed to achieve high yields and selectivity in its preparation. Additionally, green chemistry principles have been applied to minimize waste and improve sustainability in its production process. These advancements underscore the compound's relevance not only in terms of its chemical properties but also in its synthetic accessibility.

The role of computational chemistry in understanding and optimizing the reactivity of this compound cannot be overstated. Molecular modeling studies have provided insights into how different substituents affect its electronic properties and reactivity patterns. These computational approaches have guided experimental design and have led to more efficient synthetic routes. Furthermore, they have helped predict potential side reactions and byproducts, enhancing overall reaction efficiency.

In conclusion, 1-Cyclohexene-1-carboxaldehyde, 2-chloro-5,5-dimethyl-, CAS No. 105854-65-7, is a versatile intermediate with significant applications in organic synthesis and pharmaceutical research. Its unique structural features make it a valuable tool for constructing complex molecules, including drug candidates with diverse biological activities. The ongoing research into this compound underscores its importance as a building block for innovative chemical transformations.

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